molecular formula C7H5F5N2O2 B1484316 6-(Difluoromethyl)-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2097956-63-1

6-(Difluoromethyl)-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1484316
CAS No.: 2097956-63-1
M. Wt: 244.12 g/mol
InChI Key: MJBUGRWDMUAWKC-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions of this compound would largely depend on the reactivity of the difluoromethyl and trifluoroethyl groups, as well as the pyrimidine ring. The fluorine atoms in these groups are highly electronegative, which could make these groups susceptible to reactions with electrophiles .

Scientific Research Applications

Synthesis and Chemical Transformations

Researchers have been exploring the synthesis of trifluoromethylated pyrimidines due to their interesting chemical properties and potential applications. For instance, Takahashi et al. (2004) developed methods for preparing trifluoromethylated pyrido[2,3-d]pyrimidine-2,4-diones from 6-aminouracils, which could serve as building blocks for further chemical transformations (Masahīko Takahashi, H. Nagaoka, & Kazuhiro Inoue, 2004). Additionally, Sukach et al. (2015) synthesized new trifluoromethylated analogues of 4,5‐dihydroorotic acid, highlighting the potential for creating bioactive compounds with enhanced properties (V. Sukach et al., 2015).

Antimicrobial and Herbicidal Activities

Some derivatives have shown promising antimicrobial and herbicidal activities. Aksinenko et al. (2016) reported the preparation of bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4-diones and their evaluation against various bacteria and fungi, indicating potential applications in developing new antimicrobial agents (A. Aksinenko et al., 2016). Furthermore, Huazheng (2013) synthesized 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds and found some of them to exhibit significant herbicidal activities, suggesting their use in agricultural applications (Yang Huazheng, 2013).

Material Science Applications

In the field of material science, Gupta et al. (2017) designed and synthesized a bifluorenylidene-functionalized, small molecular non-fullerene electron acceptor for organic solar cells, showcasing the utility of fluorinated compounds in improving the efficiency and voltage of solar cell devices (Akhil Gupta et al., 2017).

Future Directions

The study of fluorinated organic compounds is a rapidly growing field due to their unique properties and potential applications, particularly in the pharmaceutical industry. This compound, with its fluorinated groups and pyrimidine ring, could be of interest for future research .

Properties

IUPAC Name

6-(difluoromethyl)-3-(2,2,2-trifluoroethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F5N2O2/c8-5(9)3-1-4(15)14(6(16)13-3)2-7(10,11)12/h1,5H,2H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBUGRWDMUAWKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)N(C1=O)CC(F)(F)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F5N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Difluoromethyl)-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
6-(Difluoromethyl)-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
6-(Difluoromethyl)-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
6-(Difluoromethyl)-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
6-(Difluoromethyl)-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
6-(Difluoromethyl)-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

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